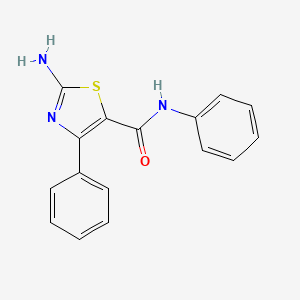

2-amino-N,4-diphenylthiazole-5-carboxamide

Overview

Description

2-Amino-N,4-diphenylthiazole-5-carboxamide is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 .

Synthesis Analysis

2-Aminothiazoles, which include this compound, are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

2-Aminothiazole derivatives, including this compound, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds undergo chemical reactions that inhibit the growth of these cells.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases .Scientific Research Applications

Synthesis and Biological Activity of Novel Compounds

- Researchers have synthesized novel heterocyclic aryl monoazo organic compounds including thiazole derivatives. These compounds have shown promising results in in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity. They could potentially be used in sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).

Development of Dyes and Fabric Applications

- The novel synthesized thiazole-selenium disperse dyes, related to the thiazole family, have been applied for dyeing polyester fabrics, showcasing good color characteristics and fastness properties (Khalifa et al., 2015).

Synthesis of Novel Oxazoles

- Efficient synthesis methods have been reported for creating phenyl-substituted oxazoles. This includes the synthesis of naturally occurring diaryloxazoles, such as texamine and uguenenazole, which may have implications in various chemical and biological research applications (Vijay Kumar et al., 2012).

Synthesis of Triazole-Based Compounds

- Research has focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This includes the development of compounds active as HSP90 inhibitors, which have significant implications in cancer research (Ferrini et al., 2015).

Potential Pharmaceutical Applications

- Thiazole derivatives have been explored for their potential as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. This research is pivotal in understanding the role of these compounds in cholesterol metabolism and related disorders (Romeo et al., 1999).

Exploration in Thiazole Chemistry

- There's ongoing research in the synthesis and evaluation of thiazole derivatives for various biological activities, including antimicrobial and antitubercular effects. This highlights the potential of thiazole derivatives in developing new therapeutic agents (Samadhiya et al., 2013).

Synthesis of Novel Antibacterial Agents

- New analogs with benzo[d]thiazolyl substituents have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings are crucial for the development of new antibacterial drugs (Palkar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-amino-N,4-diphenylthiazole-5-carboxamide are the Breakpoint Cluster Region-Abelson (Bcr-Abl) and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC, on the other hand, is involved in the regulation of gene expression through its role in histone deacetylation .

Mode of Action

The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1 By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathways. Bcr-Abl inhibition can disrupt the signaling pathways that promote cell proliferation and survival, leading to the death of leukemia cells . HDAC inhibition, on the other hand, can lead to increased acetylation of histones, thereby affecting gene expression .

Result of Action

The compound’s action results in potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .

Properties

IUPAC Name |

2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c17-16-19-13(11-7-3-1-4-8-11)14(21-16)15(20)18-12-9-5-2-6-10-12/h1-10H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJJTZJZWYSQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327925 | |

| Record name | 2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830348 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300815-19-4 | |

| Record name | 2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)

![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)

![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)

![N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2415542.png)

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)

![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2415545.png)